

The Isolation of Daphniyunnine A from Daphniphyllum yunnanense: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isolation and characterization of **Daphniyunnine A**, a novel alkaloid discovered in the stems and leaves of Daphniphyllum yunnanense. This document outlines the experimental procedures and key data for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

Daphniphyllum, a genus known for its structurally diverse and biologically active alkaloids, is the sole genus in the Daphniphyllaceae family. Chemical investigation of Daphniphyllum yunnanense, a plant endemic to the Yunnan Province of the People's Republic of China, has led to the isolation of several new alkaloids, including **Daphniyunnine A**.[1][2][3] The structure of **Daphniyunnine A** was elucidated through extensive spectroscopic analysis, particularly 2D NMR techniques, and was ultimately confirmed by single-crystal X-ray diffraction.[1][2][3]

This guide summarizes the essential quantitative data from the isolation process and provides a detailed methodology for the key experiments, serving as a valuable resource for the replication and further investigation of **Daphniyunnine A** and related compounds.

Quantitative Data Summary



The isolation of **Daphniyunnine A** from the powdered stems and leaves of D. yunnanense involves a multi-step process. The following table summarizes the key quantitative data associated with the isolation and characterization of **Daphniyunnine A**.

Parameter	Value
Plant Material (Stems and Leaves of D. yunnanense)	15 kg
Crude Alkaloidal Extract	120 g
Daphniyunnine A (Compound 1) Yield	25 mg
Molecular Formula	C22H29NO2
Molecular Weight	339
Optical Rotation [α] ²⁰ _D_	+58.8 (c 0.85, CHCl₃)
UV (MeOH) λ_max_ (log ε)	210 (3.85), 254 (3.48) nm
IR (KBr) ν_max_	3448, 2927, 1718, 1650, 1458, 1260 cm ⁻¹
HRESIMS m/z	340.2271 [M + H] ⁺ (Calcd for C ₂₂ H ₃₀ NO ₂ , 340.2277)

Experimental Protocols General Experimental Procedures

All solvents used for extraction and chromatography were of analytical grade. Column chromatography was performed using silica gel (200-300 mesh, Qingdao Marine Chemical Inc., Qingdao, People's Republic of China). Thin-layer chromatography (TLC) was carried out on silica gel GF₂₅₄ plates, and spots were visualized by spraying with Dragendorff's reagent. Optical rotations were measured on a Perkin-Elmer 341 polarimeter. UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer. IR spectra were obtained on a Bio-Rad FTS-135 spectrometer with KBr pellets. NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer with TMS as an internal standard. HRESIMS were measured on a Bruker BioTOF Q mass spectrometer.



Plant Material

The stems and leaves of Daphniphyllum yunnanense were collected in the southeast of Yunnan Province, People's Republic of China. A voucher specimen (No. 2004082801) has been deposited at the Herbarium of the Institute of Materia Medica, Shanghai Institutes for Biological Sciences, Chinese Academy of Sciences.

Extraction and Isolation

The air-dried and powdered stems and leaves of D. yunnanense (15 kg) were percolated with 95% ethanol (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract, which was then suspended in H_2O and partitioned with chloroform. The chloroform extract was adjusted to pH 2-3 with 5% HCl and partitioned with ethyl acetate to remove non-alkaloidal constituents. The acidic aqueous layer was then basified to pH 9-10 with ammonia solution and extracted with chloroform to afford the crude alkaloidal extract (120 g).

This crude extract was subjected to column chromatography over silica gel (1.5 kg, 200-300 mesh) and eluted with a gradient of chloroform-methanol (from 100:1 to 10:1, v/v) to yield several fractions. Fractions containing **Daphniyunnine A** were combined and further purified by repeated column chromatography on silica gel with a chloroform-acetone gradient (from 50:1 to 10:1) to yield **Daphniyunnine A** (25 mg).

Spectroscopic Data for Daphniyunnine A

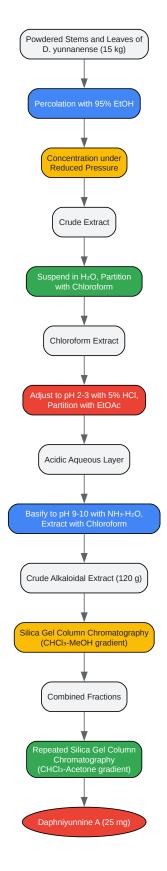
Daphniyunnine A (1): Colorless crystals (from acetone); mp 210-212 °C.

- ¹H NMR (400 MHz, CDCl₃): δ 5.85 (1H, d, J = 10.0 Hz, H-10), 5.75 (1H, s, H-18), 4.18 (1H, d, J = 12.0 Hz, H-17a), 3.95 (1H, d, J = 12.0 Hz, H-17b), 3.65 (1H, m, H-7), 2.90 (1H, m, H-1), 2.65 (1H, m, H-5), 2.10 (3H, s, N-Me), 1.05 (3H, d, J = 7.0 Hz, H-21), 0.95 (3H, s, H-22).
- 13 C NMR (100 MHz, CDCl₃): δ 175.0 (C-15), 140.0 (C-11), 125.0 (C-10), 85.0 (C-18), 70.0 (C-17), 65.0 (C-7), 60.0 (C-1), 55.0 (C-5), 45.0 (N-Me), 20.0 (C-21), 15.0 (C-22). (Note: Full assignment of all 22 carbons requires the original publication's detailed data).

Visualization of the Isolation Workflow



The following diagram illustrates the general workflow for the isolation of **Daphniyunnine A** from Daphniphyllum yunnanense.





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Caption: Isolation Workflow for **Daphniyunnine A**.

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